2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(2-pyridylthio)phenyl)amino)prop-2-enenitrile
Description
The compound 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(2-pyridylthio)phenyl)amino)prop-2-enenitrile features a unique structure combining a tetraazole ring, a prop-2-enenitrile backbone, and a 4-(2-pyridylthio)phenyl substituent.
Properties
IUPAC Name |
(E)-3-(4-pyridin-2-ylsulfanylanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7S/c16-9-11(15-19-21-22-20-15)10-18-12-4-6-13(7-5-12)23-14-3-1-2-8-17-14/h1-8,10,18H,(H,19,20,21,22)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQOHXAFHVLBIB-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)NC=C(C#N)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)N/C=C(\C#N)/C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-2,3,4,5-tetraazolyl)-3-((4-(2-pyridylthio)phenyl)amino)prop-2-enenitrile is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This molecular formula indicates the presence of a tetraazole ring and a pyridylthio group, which are crucial for its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities including:
- Anticancer Activity : Compounds containing tetraazole and thioether moieties have been shown to inhibit tumor growth in various cancer cell lines.
- Antimicrobial Properties : The presence of nitrogen heterocycles is often linked to antimicrobial activity against bacteria and fungi.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegeneration.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways related to apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that compounds with similar structures can mitigate oxidative stress by scavenging ROS.
Anticancer Activity
A study conducted on a series of tetraazole derivatives demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. This effect was attributed to the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 25 | Apoptosis induction |
| Control | MCF-7 | 50 | No effect |
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : The tetraazole ring system is known for its biological activity. Research indicates that derivatives of tetraazole compounds exhibit antimicrobial properties. For example, compounds similar to 2-(2H-2,3,4,5-tetraazolyl)-3-((4-(2-pyridylthio)phenyl)amino)prop-2-enenitrile have been tested against various bacterial strains and demonstrated significant inhibitory effects.
Anticancer Properties : Tetraazole-containing compounds have been investigated for their anticancer activities. Studies suggest that the incorporation of a pyridylthio group enhances the cytotoxicity against cancer cell lines. A study found that similar compounds induced apoptosis in human cancer cells through the activation of specific signaling pathways.
Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for various enzymes involved in disease pathways. For instance, tetraazole derivatives have shown promise as inhibitors of the p38 mitogen-activated protein kinase (MAPK), which is crucial in inflammatory responses and cancer progression.
Materials Science Applications
Coordination Chemistry : The unique structure of this compound allows it to act as a ligand in coordination complexes. These complexes can be utilized in catalysis and as precursors for new materials with specific electronic properties.
Nanomaterials Development : The compound has potential applications in the development of nanomaterials. Its ability to coordinate with metals can lead to the formation of nanoparticles with tailored properties suitable for drug delivery systems or sensors.
Biochemical Applications
Biological Assays : The compound can be employed in biological assays to study enzyme activity or receptor interactions. Its structural components can be modified to create analogs that serve as probes for studying biological processes.
Drug Design and Development : The structural characteristics of this compound make it a candidate for further modification and optimization in drug design. Structure-activity relationship (SAR) studies can lead to the development of more potent derivatives targeting specific diseases.
Data Tables
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of tetraazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations of the compound.
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines showed that modifications to the tetraazole structure increased cytotoxicity by over 50%, highlighting its potential as an anticancer agent.
- Enzyme Inhibition Analysis : Research demonstrating the inhibition of p38 MAPK by tetraazole derivatives revealed IC50 values indicating strong inhibitory activity, suggesting therapeutic potential in inflammatory diseases.
Chemical Reactions Analysis
Cyclization and Heterocycle Formation
The tetrazole and pyridylthio moieties in the compound suggest reactivity patterns involving cyclization or nucleophilic substitution. For example:
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Tetrazole Ring Stability : Tetrazoles are known for thermal stability but can undergo ring-opening under acidic or oxidative conditions. This could lead to intermediates for further functionalization .
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Pyridylthio Group Reactivity : The sulfur atom in the pyridylthio group may participate in nucleophilic substitution (e.g., with alkyl halides) or oxidation to sulfoxide/sulfone derivatives .
Michael Addition and α,β-Unsaturated Nitrile Reactivity
The propenenitrile group (α,β-unsaturated nitrile) is a potential site for Michael additions or cycloadditions :
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Michael Acceptors : The electron-deficient double bond could react with nucleophiles (e.g., amines, thiols) to form adducts. For instance, amines might add to the β-position, modifying the amino group’s electronic environment .
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Cycloaddition Reactions : The nitrile and tetrazole groups could participate in [3+2] cycloadditions with dipolarophiles, forming fused heterocycles .
Cross-Coupling and Functionalization
While not directly observed in the provided sources, the pyridylthio and aromatic amino groups could enable cross-coupling reactions:
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Suzuki–Miyaura Coupling : If a boronic acid derivative were introduced, the aryl halide-like pyridylthio group might facilitate palladium-catalyzed coupling .
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Oxidative Coupling : The amino group could undergo oxidative dimerization or coupling with aromatic systems under metal-catalyzed conditions .
Mechanistic and Computational Insights
Density functional theory (DFT) studies on related dithiolopyridines highlight the importance of cyclization as a rate-limiting step (activation barrier ~28.8 kcal/mol) . Similar computational approaches could predict reaction pathways for this compound, such as:
| Reaction Step | Proposed Mechanism | Activation Energy |
|---|---|---|
| Cyclization of tetrazole | Intramolecular nucleophilic attack | ~25–30 kcal/mol |
| Michael addition to nitrile | Nucleophilic attack at β-carbon | ~20–25 kcal/mol |
Biological and Functional Implications
Though not explicitly studied here, the structural motifs (tetrazole, pyridylthio) are associated with:
Comparison with Similar Compounds
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(phenylamino)phenyl)amino)prop-2-enenitrile
- Substituent: Phenylamino group replaces the pyridylthio moiety.
- The phenylamino group may enhance π-stacking but lacks the thioether’s metabolic stability .
2-(2H-2,3,4,5-Tetraazolyl)-3-((4,6-dimethylpyrimidin-2-yl)amino)prop-2-enenitrile
- Substituent: 4,6-Dimethylpyrimidinyl amino group.
- Impact: The pyrimidine ring introduces additional hydrogen-bonding sites. The molecular weight (242.24 g/mol) is significantly lower than the target compound, suggesting improved solubility .
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile
- Substituent : 3-Chloro-5-trifluoromethylpyridylthio group.
- Impact : The electron-withdrawing Cl and CF₃ groups enhance metabolic stability and lipophilicity, likely improving blood-brain barrier penetration. The higher molecular weight (445.83 g/mol) may reduce aqueous solubility but increase target affinity .
2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile
- Substituent : Benzothiazole ring replaces tetraazole.
- The synthesis via microwave methods offers higher efficiency compared to traditional routes .
Data Table: Comparative Analysis
Substituent Effects on Bioactivity
- Sulfur-Containing Groups (Pyridylthio, Benzothiazole) : Improve redox activity and interaction with cysteine residues in target proteins, critical for antimicrobial and anticancer mechanisms .
- Amino vs. Thioether Linkages: Amino groups (e.g., phenylamino) favor hydrogen bonding but lack the thioether’s resistance to oxidative degradation .
Q & A
Q. What are the established synthetic routes for 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(2-pyridylthio)phenyl)amino)prop-2-enenitrile?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetraazole core via cyclization reactions, often using nitriles and azides under controlled temperatures (60–80°C) .
- Step 2 : Introduction of the pyridylthio group via nucleophilic aromatic substitution, requiring anhydrous solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide .
- Step 3 : Coupling the prop-2-enenitrile moiety using Knoevenagel condensation, optimized at pH 7–9 with catalytic bases like piperidine . Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .
Q. How can researchers characterize the compound’s structure and purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
Q. What key functional groups influence its reactivity?
The compound’s reactivity is governed by:
- Tetraazole ring : Participates in hydrogen bonding and π-π stacking, critical for binding studies .
- Pyridylthio group : Acts as a leaving group in nucleophilic substitution reactions .
- Cyanopropene moiety : Electrophilic nature enables Michael addition or cycloaddition reactions .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and scalability?
Use Design of Experiments (DoE) to test variables:
Q. How to resolve contradictions in reported biological activity data?
- Comparative assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize results .
- Structural analogs : Synthesize derivatives with modified pyridylthio or tetraazole groups to isolate activity contributors .
- Statistical validation : Apply ANOVA to assess significance of dose-response variations across studies .
Q. What computational methods predict its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on tetraazole and pyridylthio interactions .
- Molecular Dynamics (MD) Simulations : GROMACS to simulate stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Train algorithms on IC50 data from analogs to predict bioactivity .
Q. How to assess its environmental fate and ecotoxicology?
Follow the INCHEMBIOL framework :
- Abiotic degradation : Test hydrolysis/photolysis rates under UV light (λ = 365 nm) in aqueous buffers (pH 4–9).
- Biotic transformation : Use soil microcosms with LC-MS to track metabolite formation.
- Ecotoxicity : Daphnia magna assays (48h LC50) and algal growth inhibition tests.
Q. What strategies improve stability under physiological conditions?
- pH stability profiling : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) with HPLC monitoring .
- Lyophilization : Formulate as a lyophilized powder with trehalose excipients to prevent hydrolysis .
- Light exposure tests : Store in amber vials under UV/Vis light to assess photodegradation pathways .
Q. How to design derivatives with enhanced pharmacokinetic properties?
- Structure-Activity Relationship (SAR) : Modify the pyridylthio group with electron-withdrawing substituents (e.g., -NO₂) to enhance metabolic stability .
- LogP optimization : Introduce hydrophilic groups (e.g., -OH) to reduce LogP from 3.2 to <2.5, improving solubility .
- Pro-drug approaches : Conjugate with ester linkages for targeted release in acidic environments .
Q. What interdisciplinary approaches expand its research applications?
- Chemical biology : Fluorescent tagging (e.g., BODIPY) for cellular tracking .
- Materials science : Incorporate into metal-organic frameworks (MOFs) for controlled drug delivery .
- Pharmacology : Pair with CRISPR-Cas9 screens to identify genetic vulnerabilities to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
